molecular formula C27H35ClN2O7 B1663887 Moexipril hydrochloride CAS No. 82586-52-5

Moexipril hydrochloride

货号: B1663887
CAS 编号: 82586-52-5
分子量: 535.0 g/mol
InChI 键: JXRAXHBVZQZSIC-JKVLGAQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Moexipril hydrochloride is a pharmaceutical compound used primarily as an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is converted into its active form, moexiprilat, in the body. This compound is used to treat high blood pressure (hypertension) by relaxing blood vessels, which helps to lower blood pressure and prevent strokes, heart attacks, and kidney problems .

准备方法

合成路线和反应条件

莫昔普利盐酸盐的合成涉及多个步骤,从适当的异喹啉衍生物开始。关键步骤包括:

工业生产方法

莫昔普利盐酸盐的工业生产通常涉及使用与上述类似的反应步骤进行大规模合成。 该过程针对高收率和高纯度进行了优化,并采用严格的质量控制措施以确保最终产品符合药典标准 .

化学反应分析

Hydrolysis to Active Metabolite (Moexiprilat)

Moexipril hydrochloride acts as a prodrug, requiring hydrolysis in the liver to form the active ACE inhibitor, moexiprilat. This conversion involves:

  • Ester hydrolysis : The ethyl ester group in this compound is hydrolyzed to release moexiprilat, the pharmacologically active compound .

  • Mechanism : The reaction is catalyzed by carboxyesterases, primarily in hepatic tissues, though the liver is not the sole site of conversion .

Metabolism and Excretion

The metabolic pathway of this compound involves:

  • Rapid conversion to moexiprilat :

    • Bioavailability : ~13% after oral administration (compared to intravenous) .

    • Half-life :

      • Moexipril: ~1 hour

      • Moexiprilat: 2–9 hours .

  • Renal and fecal excretion :

    • After intravenous administration: ~40% excreted as moexiprilat in urine, ~20% in feces .

    • After oral administration: ~7% excreted as moexiprilat in urine, ~52% in feces .

  • Metabolites :

    • Diketopiperazine derivatives and unidentified metabolites .

Parameter Value Source
Bioavailability~13% (oral vs. IV)
Half-life (moexiprilat)2–9 hours
Renal excretion (IV)~40% as moexiprilat
Fecal excretion (oral)~52% as moexiprilat

Structural and Physicochemical Analysis

This compound has distinct structural and chemical properties that influence its pharmacokinetics:

  • Molecular formula : C₂₇H₃₅ClN₂O₇ .

  • pKa values :

    • Strongest acidic: 3.46

    • Strongest basic: 5.2 .

  • Lipophilicity : Highly lipophilic, comparable to quinapril and ramipril, enabling tissue penetration .

  • Hydrolysis : Convertible to moexiprilat via ester cleavage, enhancing ACE inhibition (~1000x more potent than moexipril) .

Property Value Source
Molecular weight535.04 g/mol
pKa (acidic)3.46
pKa (basic)5.2
Protein binding (moexiprilat)~50%

ACE Inhibition Mechanism

Moexiprilat inhibits angiotensin-converting enzyme (ACE) by:

  • Blocking angiotensin I to II conversion , reducing vasoconstriction and aldosterone secretion .

  • Inhibiting bradykinin degradation , enhancing vasodilation via prostaglandin E₂ and nitric oxide .

  • Tissue ACE inhibition : Lipophilicity allows targeting of both plasma and tissue ACE (e.g., lung, myocardium) .

Pharmacokinetic Interactions

  • Food effects : Bioavailability reduced by ~70% after low-fat meals and ~80% after high-fat meals .

  • Renal impairment : Increased half-life (3–4x) in patients with creatinine clearance <40 mL/min .

  • Hepatic impairment : Mild-to-moderate cirrhosis increases moexiprilat AUC by ~300% .

科学研究应用

Primary Clinical Uses

The primary applications of moexipril hydrochloride include:

  • Hypertension Management : It is commonly prescribed to lower high blood pressure, either as monotherapy or in combination with thiazide diuretics .
  • Heart Failure Treatment : Moexipril is also utilized in managing congestive heart failure due to its ability to reduce preload and afterload on the heart .
  • Renal Protection : In patients with diabetic nephropathy or chronic kidney disease, ACE inhibitors like moexipril can help protect renal function by lowering intraglomerular pressure .

Dosage and Administration

Moexipril is available in oral tablet forms of 7.5 mg and 15 mg. The recommended dosage typically ranges from 7.5 mg to 30 mg daily, depending on the severity of hypertension and patient response .

Clinical Studies and Case Reports

Numerous studies have documented the efficacy and safety profile of moexipril:

  • Efficacy in Diverse Populations : Clinical trials have shown that while ACE inhibitors are generally effective across various demographics, their antihypertensive effects may be less pronounced in black patients compared to non-black patients .
  • Long-term Safety : A study assessing the long-term use of moexipril indicated no significant carcinogenicity or mutagenicity at doses significantly higher than those used clinically .
  • Combination Therapy : Moexipril has been evaluated in combination with other antihypertensive agents such as calcium channel blockers and diuretics, demonstrating no clinically significant adverse interactions .

Side Effects and Considerations

While moexipril is generally well-tolerated, potential side effects include:

  • Angioedema : A rare but serious condition that can occur with ACE inhibitors.
  • Cough : A common side effect associated with ACE inhibition.
  • Hypotension : Particularly in patients who are volume-depleted or on diuretics .

Comparative Efficacy

The following table summarizes the comparative efficacy of moexipril with other ACE inhibitors:

Drug NamePrimary IndicationUnique Features
MoexiprilHypertensionPDE4-inhibiting effects
LisinoprilHypertension & Heart FailureLong half-life
RamiprilHypertension & CardioprotectionProven mortality benefit in heart failure
EnalaprilHypertension & Heart FailureAvailable as an injection

作用机制

莫昔普利盐酸盐是一种 prodrug,在体内转化为莫昔普利拉。莫昔普利拉抑制血管紧张素转换酶 (ACE) 的活性,ACE 负责将血管紧张素 I 转换为血管紧张素 II,一种强效的血管收缩剂。通过抑制 ACE,莫昔普利拉降低了血管紧张素 II 的水平,导致血管扩张,随后血压下降。 此外,ACE 的抑制还会减少血管扩张剂缓激肽的分解,进一步促进了降压作用 .

相似化合物的比较

莫昔普利盐酸盐与其他 ACE 抑制剂(如依那普利、赖诺普利和雷米普利)相似。它具有使其区别于这些化合物的独特特性:

类似化合物列表

生物活性

Moexipril hydrochloride is a prodrug that is primarily utilized as an antihypertensive agent. It is converted in the body to its active form, moexiprilat, which exerts significant biological activity through the inhibition of the angiotensin-converting enzyme (ACE). This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant case studies.

Moexiprilat functions primarily by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. The inhibition of ACE leads to:

  • Decreased Angiotensin II Levels : This results in reduced vasoconstriction and lower blood pressure.
  • Increased Plasma Renin Activity : Inhibition of angiotensin II formation stimulates renin secretion.
  • Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.

Moexiprilat is approximately 1000 times more potent than moexipril in inhibiting ACE activity .

Pharmacokinetics

The pharmacokinetic profile of moexipril and its active metabolite moexiprilat is crucial for understanding its efficacy and safety:

ParameterMoexiprilMoexiprilat
Bioavailability~13%Not applicable
Peak Plasma Concentration (Cmax)Varies with food intake1.5 hours post-dose
Elimination Half-Life (t½)~1 hour2 to 9 hours
Volume of DistributionNot specified~183 L
Protein BindingNot specified~50%

The bioavailability of moexipril is significantly affected by food intake, with reductions in Cmax and AUC observed after meals .

Clinical Efficacy

This compound has been shown to effectively lower blood pressure in hypertensive patients. Clinical studies indicate that doses of 15 mg or more can lead to sustained inhibition of plasma ACE activity by 80-90% .

Case Studies

  • Hypertension Management : In a randomized controlled trial involving 200 patients with essential hypertension, treatment with moexipril resulted in a significant reduction in systolic and diastolic blood pressure compared to placebo over a 12-week period.
  • Elderly Population : A study focusing on older adults demonstrated that moexipril effectively managed hypertension without significant adverse effects, highlighting its safety profile in this demographic.

Adverse Effects

While generally well-tolerated, moexipril can cause side effects such as:

  • Cough : A common side effect associated with ACE inhibitors.
  • Hyperkalemia : Elevated potassium levels due to reduced aldosterone secretion.
  • Angioedema : A rare but serious allergic reaction.

属性

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRAXHBVZQZSIC-JKVLGAQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044267
Record name Moexipril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82586-52-5
Record name Moexipril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82586-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moexipril hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moexipril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOEXIPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moexipril hydrochloride
Reactant of Route 2
Moexipril hydrochloride
Reactant of Route 3
Moexipril hydrochloride
Reactant of Route 4
Moexipril hydrochloride
Reactant of Route 5
Moexipril hydrochloride
Reactant of Route 6
Moexipril hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。